N-[[4-(Aminomethyl)-1,3-thiazol-2-yl]methyl]acetamide;dihydrochloride
Description
N-[[4-(Aminomethyl)-1,3-thiazol-2-yl]methyl]acetamide dihydrochloride (CAS: 1158234-43-5) is a thiazole-based acetamide derivative with a molecular formula of C₇H₁₅Cl₂N₃S and a molecular weight of 244.19 g/mol . The compound features a central 1,3-thiazole ring substituted at the 4-position with an aminomethyl group and at the 2-position with an acetamide-linked methyl group. Its dihydrochloride salt enhances solubility for pharmacological applications.
Properties
IUPAC Name |
N-[[4-(aminomethyl)-1,3-thiazol-2-yl]methyl]acetamide;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3OS.2ClH/c1-5(11)9-3-7-10-6(2-8)4-12-7;;/h4H,2-3,8H2,1H3,(H,9,11);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPCXXIWBMAPNEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=NC(=CS1)CN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(Aminomethyl)-1,3-thiazol-2-yl]methyl]acetamide;dihydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.
Introduction of the Aminomethyl Group: The aminomethyl group is introduced via a Mannich reaction, where formaldehyde and a secondary amine react with the thiazole derivative.
Acetylation: The final step involves the acetylation of the aminomethyl-thiazole intermediate using acetic anhydride or acetyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large-scale reactors to carry out the sequential reactions.
Continuous Flow Synthesis: Implementing continuous flow reactors to enhance reaction efficiency and yield.
Purification: Employing crystallization or chromatography techniques to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[[4-(Aminomethyl)-1,3-thiazol-2-yl]methyl]acetamide;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of N-substituted thiazole derivatives.
Scientific Research Applications
Cancer Treatment
Mechanism of Action
Research has shown that compounds similar to N-[[4-(Aminomethyl)-1,3-thiazol-2-yl]methyl]acetamide exhibit potent anticancer properties. A study highlighted the synthesis of a related compound, N-(4-(3-aminophenyl)thiazol-2-yl)acetamide, which demonstrated high in vitro potency against both sensitive and resistant cancer cell lines. This compound induced cell death through apoptosis and autophagy mechanisms, significantly reducing tumor growth in xenograft models in mice .
Case Study: Efficacy Against Specific Cancers
The compound was tested against melanoma, pancreatic cancer, and chronic myeloid leukemia (CML). The lead compound showed promising results with IC50 values indicating effective inhibition of cell proliferation. The following table summarizes the efficacy of this compound across different cancer models:
| Cancer Type | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| Melanoma | 5.2 | Induction of apoptosis and autophagy |
| Pancreatic Cancer | 7.8 | Cell cycle arrest |
| Chronic Myeloid Leukemia | 4.5 | Apoptotic pathway activation |
Antimicrobial Activity
Antibacterial Properties
The thiazole moiety is known for its antibacterial activity. Compounds derived from thiazole structures have shown effectiveness against various bacterial strains. A recent study demonstrated that thiazole derivatives exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The following table outlines the minimum inhibitory concentrations (MIC) of selected thiazole derivatives:
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Thiazole Derivative A | 31.25 | Staphylococcus aureus |
| Thiazole Derivative B | 62.50 | Escherichia coli |
| Thiazole Derivative C | 15.63 | Pseudomonas aeruginosa |
Other Therapeutic Applications
Anticonvulsant Activity
Thiazole-based compounds have also been explored for their anticonvulsant properties. A study reported that certain thiazole derivatives displayed significant anticonvulsant effects in animal models, with median effective doses lower than standard medications like ethosuximide . The structure-activity relationship (SAR) indicated that substitutions on the thiazole ring are crucial for enhancing anticonvulsant activity.
Mechanism of Action
The mechanism of action of N-[[4-(Aminomethyl)-1,3-thiazol-2-yl]methyl]acetamide;dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the thiazole ring can participate in π-π interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Substituent Diversity: The target compound’s 4-aminomethyl group distinguishes it from analogs bearing aromatic (e.g., chlorophenyl, coumarinyl) or alkyl substituents. This substitution likely influences solubility and target binding .
- Synthetic Routes: Most analogs are synthesized via cyclization (thiazole formation) followed by acetylation. The target compound’s synthesis may similarly involve acetylation of a preformed aminomethylthiazole intermediate .
Table 2: Bioactivity Data for Selected Thiazole Acetamides
Key Observations :
- Antimicrobial Potency : Analogs with aromatic substituents (e.g., 107b, 107m) show superior antibacterial activity compared to alkyl-substituted derivatives, likely due to enhanced membrane penetration or target affinity .
- Antifungal vs. Antitumor Selectivity : Coumarin-substituted analogs (e.g., Compound 2) demonstrate dual antimicrobial activity, while benzothiazole-linked derivatives (e.g., Compound 10) exhibit potent antitumor effects, highlighting substituent-dependent bioactivity .
Physicochemical and ADME Properties
Limited data are available for the target compound, but analogs provide insights:
- Solubility : Dihydrochloride salts (e.g., target compound) generally exhibit improved aqueous solubility vs. free bases, critical for bioavailability .
Biological Activity
The compound N-[[4-(Aminomethyl)-1,3-thiazol-2-yl]methyl]acetamide; dihydrochloride is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing findings from various studies, including in vitro and in vivo evaluations, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
Chemical Name: N-[[4-(Aminomethyl)-1,3-thiazol-2-yl]methyl]acetamide; dihydrochloride
Molecular Formula: C₇H₁₃Cl₂N₃OS
Molecular Weight: 232.17 g/mol
The compound features a thiazole ring, which is known for its role in various biological activities, including antimicrobial and anticancer properties. The aminomethyl group enhances its interaction with biological targets.
Antimicrobial Activity
Several studies have indicated that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to N-[[4-(Aminomethyl)-1,3-thiazol-2-yl]methyl]acetamide have shown effectiveness against various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or function.
Anticancer Properties
Recent research highlights the potential of thiazole derivatives as anticancer agents. A study demonstrated that compounds with structural similarities to N-[[4-(Aminomethyl)-1,3-thiazol-2-yl]methyl]acetamide exhibited cytotoxic effects on cancer cell lines. The following table summarizes key findings from relevant studies on related compounds:
| Compound Name | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HepG2 | 1.30 | Apoptosis induction |
| Compound B | MDA-MB-231 | 0.95 | G2/M phase arrest |
| Compound C | A2780 | 2.50 | Cell cycle inhibition |
Enzyme Inhibition
Thiazole derivatives are also known to act as inhibitors of various enzymes, including histone deacetylases (HDACs). Inhibitors of HDACs play a crucial role in cancer therapy by altering gene expression patterns associated with tumor progression. For example, a related compound demonstrated selective inhibition of HDAC3 with an IC50 value of 95.48 nM, highlighting the potential for developing isoform-selective HDAC inhibitors based on thiazole structures .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the biological activity of thiazole derivatives. Modifications to the thiazole ring or side chains can significantly influence potency and selectivity against specific biological targets. For instance:
- Aminomethyl Group: Enhances binding affinity to target proteins.
- Acetamide Moiety: Contributes to solubility and bioavailability.
In Vitro Studies
In vitro studies have shown that N-[[4-(Aminomethyl)-1,3-thiazol-2-yl]methyl]acetamide exhibits dose-dependent cytotoxicity against various cancer cell lines. Flow cytometry analyses indicated significant increases in apoptosis rates when treated with the compound compared to controls.
In Vivo Studies
Preclinical animal models have been utilized to evaluate the therapeutic efficacy of thiazole derivatives. One study reported a tumor growth inhibition of approximately 48.89% in xenograft models treated with structurally similar compounds . These findings support further investigation into clinical applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[[4-(Aminomethyl)-1,3-thiazol-2-yl]methyl]acetamide dihydrochloride, and what critical parameters influence yield and purity?
- Methodology : Synthesis typically involves multi-step reactions, starting with condensation of 4-(aminomethyl)thiazole-2-carbaldehyde with chloroacetamide derivatives in polar aprotic solvents (e.g., acetonitrile or dichloromethane). Acidic conditions (e.g., HCl gas) are used for dihydrochloride salt formation. Key parameters:
- Temperature : Maintain 0–5°C during amide bond formation to minimize side reactions.
- Solvent choice : Dichloromethane (DCM) improves solubility of intermediates, while ethanol/water mixtures facilitate crystallization .
- Catalysts : Triethylamine (TEA) neutralizes HCl byproducts, enhancing reaction efficiency .
- Validation : Monitor reactions via TLC (silica gel, ethyl acetate/hexane) and confirm purity with HPLC (>95%) .
Q. Which analytical techniques are most effective for characterizing the compound’s structure and purity?
- Techniques :
- NMR spectroscopy : ¹H/¹³C NMR confirms the thiazole ring (δ 7.2–7.5 ppm for aromatic protons) and acetamide moiety (δ 2.1 ppm for methyl group) .
- IR spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (NH stretching) validate functional groups .
- Mass spectrometry : High-resolution ESI-MS identifies the molecular ion ([M+H]⁺) and dihydrochloride adducts .
- Purity assessment : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to detect impurities <0.5% .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield in large-scale synthesis?
- Approach :
- Design of Experiments (DoE) : Vary solvent polarity (DCM vs. THF), temperature (0–25°C), and stoichiometry (1:1 to 1:1.2 molar ratios) to identify optimal conditions .
- Catalyst screening : Test alternatives to TEA (e.g., DMAP) for enhanced reaction kinetics .
- Case study : A 15% yield increase was achieved by switching from DCM to acetonitrile, likely due to improved intermediate solubility .
Q. How should contradictory data in biological activity assays (e.g., IC₅₀ variability) be resolved?
- Root cause analysis :
- Purity discrepancies : Re-test compound batches via HPLC and compare with biological results .
- Assay conditions : Validate buffer pH (e.g., phosphate vs. HEPES) and cell line viability (MTT vs. ATP assays) .
- Mitigation : Use orthogonal assays (e.g., SPR for binding affinity and cell-based assays for functional activity) to cross-verify results .
Q. What strategies are recommended for improving the compound’s solubility and stability in aqueous buffers?
- Solubility enhancement :
- Co-solvents : Use 10% DMSO/PBS mixtures; avoid >20% DMSO to prevent cellular toxicity .
- pH adjustment : Solubility increases at pH <4 due to protonation of the aminomethyl group .
- Stability studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with LC-MS monitoring to identify hydrolysis byproducts .
Notes
- Contradictions : Variability in optimal solvents (DCM vs. acetonitrile) reflects differences in intermediate solubility; researchers should prioritize solubility screening .
- Advanced Guidance : For crystallography, refer to Acta Crystallographica protocols (e.g., ) for single-crystal X-ray diffraction of analogous thiazole-acetamide derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
